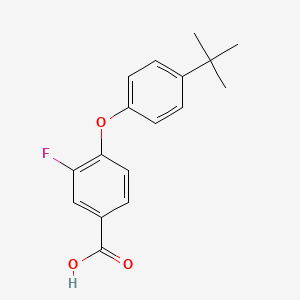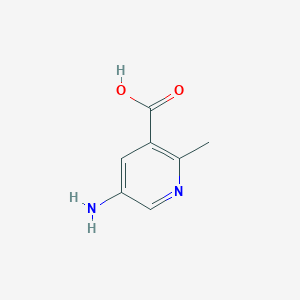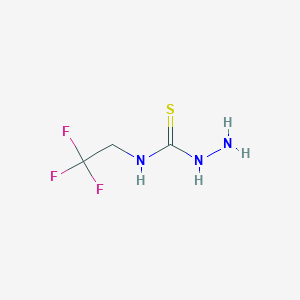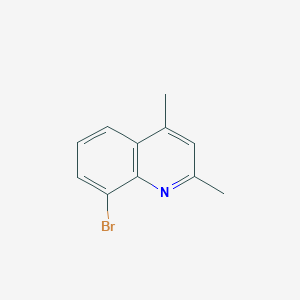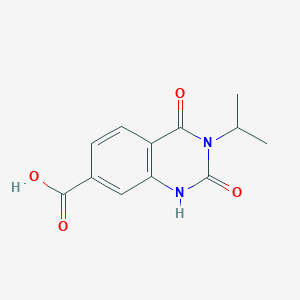
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Descripción general
Descripción
“2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O4 . It is related to a class of compounds known as quinazolines, which are aromatic compounds containing a 2-quinazoline moiety .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The compound also contains a carboxylic acid group attached to the 7-position of the quinazoline ring, and a propan-2-yl group attached to the 3-position .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, density, and solubility, are not provided in the available sources .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives : The compound has been utilized in the synthesis of various heterocyclic derivatives. A study by Bacchi et al. (2005) explored the catalytic oxidative carbonylation conditions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from related compounds (Bacchi et al., 2005).
Glycine Site Antagonism on the NMDA Receptor : Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are related to kynurenic acid, for their in vitro antagonist activity at the glycine site on the NMDA receptor. This study highlighted the importance of the 2-carboxylate position and the hydrogen-bond-accepting group at the 4-position for binding (Carling et al., 1992).
Reduction of Tetrahydroquinazoline Carboxylic Acids : Armarego and Milloy (1973) studied the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and related compounds. They found that catalytic reduction of these acids yielded dihydro-derivatives, which could undergo rearrangements in the presence of acid (Armarego & Milloy, 1973).
Synthesis of Antibacterial Agents : Chu et al. (1991) synthesized temafloxacin hydrochloride, a potent antibacterial agent, which is structurally related to the given compound. They explored its antibacterial activities, revealing its potential in clinical development as a broad-spectrum antimicrobial agent (Chu et al., 1991).
C-H Functionalization of Cyclic Amines : The compound is also relevant in the context of C-H functionalization of cyclic amines, as studied by Kang et al. (2015). They demonstrated redox-annulations with α,β-unsaturated carbonyl compounds, which are important reactions in organic synthesis (Kang et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dioxo-3-propan-2-yl-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)14-10(15)8-4-3-7(11(16)17)5-9(8)13-12(14)18/h3-6H,1-2H3,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNERYBQIKWLTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
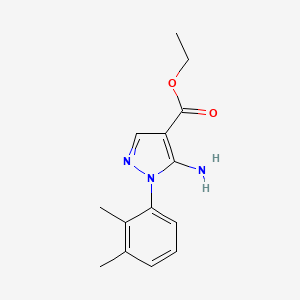
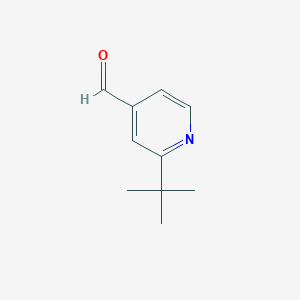



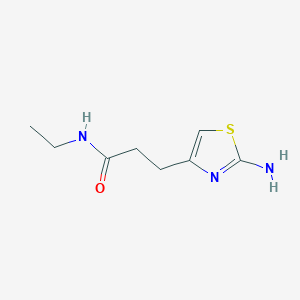
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
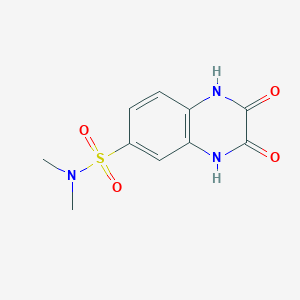
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
